molecular formula C11H10FN3 B14861465 (2-(4-Fluorophenyl)pyrimidin-5-YL)methanamine

(2-(4-Fluorophenyl)pyrimidin-5-YL)methanamine

Cat. No.: B14861465
M. Wt: 203.22 g/mol
InChI Key: UIYRTLBMAXKZHO-UHFFFAOYSA-N
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Description

1-[2-(4-Fluorophenyl)pyrimidin-5-yl]methanamine is a chemical compound that features a pyrimidine ring substituted with a fluorophenyl group and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-Fluorophenyl)pyrimidin-5-yl]methanamine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of the fluorophenyl group with a halogenated pyrimidine in the presence of a palladium catalyst.

    Attachment of the Methanamine Group:

Industrial Production Methods

Industrial production of 1-[2-(4-Fluorophenyl)pyrimidin-5-yl]methanamine may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-Fluorophenyl)pyrimidin-5-yl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: N-oxides of the pyrimidine ring.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[2-(4-Fluorophenyl)pyrimidin-5-yl]methanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[2-(4-Fluorophenyl)pyrimidin-5-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the pyrimidine ring can participate in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(4-Chlorophenyl)pyrimidin-5-yl]methanamine
  • 1-[2-(4-Bromophenyl)pyrimidin-5-yl]methanamine
  • 1-[2-(4-Methylphenyl)pyrimidin-5-yl]methanamine

Uniqueness

1-[2-(4-Fluorophenyl)pyrimidin-5-yl]methanamine is unique due to the presence of the fluorine atom, which can significantly influence the compound’s electronic properties and biological activity. Fluorine’s high electronegativity and small size can enhance metabolic stability and binding affinity, making this compound particularly interesting for drug development and other applications.

Properties

Molecular Formula

C11H10FN3

Molecular Weight

203.22 g/mol

IUPAC Name

[2-(4-fluorophenyl)pyrimidin-5-yl]methanamine

InChI

InChI=1S/C11H10FN3/c12-10-3-1-9(2-4-10)11-14-6-8(5-13)7-15-11/h1-4,6-7H,5,13H2

InChI Key

UIYRTLBMAXKZHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(C=N2)CN)F

Origin of Product

United States

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